2-(Methylthio)-5-nitrobenzo[d]thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanyl-5-nitro-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S2/c1-13-8-9-6-4-5(10(11)12)2-3-7(6)14-8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPAKHOITFYBHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 2 Methylthio 5 Nitrobenzo D Thiazole
Oxidation Reactions of the Methylthio Group
The sulfur atom of the methylthio group in 2-(methylthio)-5-nitrobenzo[d]thiazole is susceptible to oxidation, allowing for the stepwise formation of sulfoxide (B87167) and sulfone derivatives. These transformations significantly alter the electronic properties and steric profile of the substituent at the 2-position of the benzothiazole (B30560) ring.
Formation of Sulfoxide Derivatives
The oxidation of the thioether functionality to a sulfoxide represents the first stage of oxidation. This conversion can be achieved using a range of mild oxidizing agents. The reaction involves the addition of a single oxygen atom to the sulfur of the methylthio group, resulting in the formation of 2-(methylsulfinyl)-5-nitrobenzo[d]thiazole. While specific studies on this exact molecule are not extensively detailed, the oxidation of thioethers is a fundamental and predictable reaction in organic chemistry. Oxidants like magnesium monoperoxyphthalate (MMPP) are known to effect such transformations on sulfur-containing heterocycles. scholaris.ca
Table 1: Synthesis of 2-(Methylsulfinyl)-5-nitrobenzo[d]thiazole
| Reactant | Reagent | Product |
|---|
Formation of Sulfone Derivatives
Further oxidation of the sulfoxide, or more direct, forceful oxidation of the parent thioether, yields the corresponding sulfone. This reaction involves the addition of a second oxygen atom to the sulfur, producing 2-(methylsulfonyl)-5-nitrobenzo[d]thiazole. Stronger oxidizing agents or harsher reaction conditions are typically required to achieve this full oxidation. The resulting sulfonyl group is a strong electron-withdrawing group, which can significantly influence the reactivity of the entire benzothiazole system. The synthesis of sulfones from related 5-nitrothiazole (B1205993) and 5-nitroimidazole series highlights the chemical accessibility and interest in these types of compounds. nih.govnih.gov
Table 2: Synthesis of 2-(Methylsulfonyl)-5-nitrobenzo[d]thiazole
| Reactant | Reagent | Product |
|---|
Reduction Reactions of the Nitro Group
The nitro group at the 5-position of the benzothiazole ring is a key functional group that can be readily transformed, most notably through reduction to an amine. This conversion is a critical step in the synthesis of various derivatives, as the resulting amino group can participate in a wide array of subsequent reactions.
Catalytic Hydrogenation for Amine Derivative Formation
The reduction of an aromatic nitro group to a primary amine is a common and efficient transformation, often accomplished through catalytic transfer hydrogenation or by using hydrogen gas in the presence of a metal catalyst. mdpi.comorganic-chemistry.org For this compound, this reaction yields 5-amino-2-(methylthio)benzo[d]thiazole. This process is typically highly selective for the nitro group, leaving other functional groups, such as the methylthio ether and the thiazole (B1198619) ring, intact under controlled conditions. Catalysts such as Palladium on carbon (Pd/C) are frequently employed for this purpose. mdpi.com
Table 3: Synthesis of 5-Amino-2-(methylthio)benzo[d]thiazole
| Reactant | Reagents/Catalyst | Product |
|---|
Electrophilic and Nucleophilic Substitution Reactions
The benzothiazole ring system possesses a unique electronic structure that dictates its reactivity towards electrophilic and nucleophilic reagents. The presence of substituents further modulates this inherent reactivity.
Electrophilic Substitution on the Benzothiazole Ring
The reactivity of the benzothiazole ring in this compound towards electrophiles is significantly diminished. The thiazole portion of the heterocycle is inherently electron-deficient, resembling pyridine (B92270) in its resistance to electrophilic attack. pharmaguideline.comias.ac.in Furthermore, the presence of the strongly electron-withdrawing nitro group at the 5-position deactivates the fused benzene (B151609) ring towards electrophilic aromatic substitution. smolecule.com Electrophilic attack, if forced, would be directed by the existing substituents. The nitro group acts as a meta-director, deactivating the ortho (C4, C6) and para (C7) positions. Consequently, electrophilic substitution on the benzene ring of this particular compound is expected to be challenging and require harsh reaction conditions. pharmaguideline.comias.ac.in
Nucleophilic Reactivity of the Thioether Linkage
The thioether linkage at the 2-position of the this compound scaffold is a key site for nucleophilic attack. The electron-withdrawing nature of the benzothiazole ring, further activated by the nitro group at the 5-position, renders the carbon atom of the C-S bond electrophilic and susceptible to reaction with various nucleophiles. This reactivity allows for the displacement of the methylthio group, providing a versatile route for the synthesis of other 2-substituted benzothiazole derivatives.
Studies on related 2-nitrothiazole (B159308) and 2-nitrobenzothiazole compounds have demonstrated that the nitro group is a good leaving group in nucleophilic aromatic substitution reactions, proceeding through a two-step mechanism. rsc.org While the methylthio group is not as facile a leaving group as a nitro group, its displacement by strong nucleophiles is well-documented in similar heterocyclic systems.
The reactivity of the thioether linkage is influenced by the nature of the attacking nucleophile and the reaction conditions. Strong nucleophiles, such as alkoxides and amines, can readily displace the methylthio group. For instance, the reaction of 2-(methylthio)benzothiazoles with primary or secondary amines can lead to the formation of 2-aminobenzothiazoles. Similarly, treatment with alkoxides can yield 2-alkoxybenzothiazoles.
The following table summarizes the expected nucleophilic substitution reactions at the thioether linkage of this compound with various nucleophiles.
Table 1: Nucleophilic Substitution Reactions of this compound
| Nucleophile | Reagent Example | Expected Product |
|---|---|---|
| Amine | R-NH₂ | 2-(Alkylamino)-5-nitrobenzo[d]thiazole |
| Alkoxide | RO⁻ | 2-Alkoxy-5-nitrobenzo[d]thiazole |
| Thiolate | RS⁻ | 2-(Alkylthio)-5-nitrobenzo[d]thiazole (Thioether Exchange) |
Stability Studies: Thermal and Chemical
The stability of this compound is influenced by both thermal and chemical factors, largely dictated by the inherent properties of the nitroaromatic system and the thioether linkage.
Thermal Stability:
Chemical Stability:
The chemical stability of this compound is dependent on the reaction medium and the presence of other chemical agents.
Acidic Conditions: The benzothiazole ring system is generally stable in acidic media. However, strong, non-oxidizing acids may protonate the nitrogen atom of the thiazole ring, which could influence its reactivity.
Basic Conditions: In the presence of strong bases, the aromatic ring may be susceptible to nucleophilic attack, as discussed in the previous section. Prolonged exposure to strong bases could potentially lead to degradation of the molecule.
Oxidizing Agents: The thioether linkage is susceptible to oxidation. Mild oxidizing agents can convert the methylthio group to a methylsulfinyl group, while stronger oxidizing agents can lead to the formation of a methylsulfonyl group. researchgate.net The nitro group itself is generally stable towards further oxidation.
Reducing Agents: The nitro group is readily reduced under various conditions, which is a key functional group interconversion discussed in the next section.
The following table provides a summary of the anticipated stability of this compound under different chemical conditions.
Table 2: Chemical Stability of this compound
| Condition | Reagent Example | Anticipated Stability/Reactivity |
|---|---|---|
| Strong Acid | Concentrated HCl | Generally stable, potential for protonation |
| Strong Base | NaOH | Susceptible to nucleophilic substitution and potential degradation |
| Mild Oxidizing Agent | H₂O₂ | Oxidation of thioether to sulfoxide |
| Strong Oxidizing Agent | KMnO₄ | Oxidation of thioether to sulfone |
Functional Group Interconversions on the Benzothiazole Scaffold
The presence of the nitro and methylthio groups on the benzothiazole scaffold of this compound allows for a variety of functional group interconversions, enabling the synthesis of a diverse range of derivatives with potentially different chemical and biological properties.
Reduction of the Nitro Group:
One of the most common and synthetically useful transformations of nitroaromatic compounds is the reduction of the nitro group to an amino group. masterorganicchemistry.com This can be achieved using a variety of reducing agents, such as tin or iron in the presence of hydrochloric acid, or through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). masterorganicchemistry.com The resulting 2-(methylthio)-5-aminobenzo[d]thiazole is a valuable intermediate for further functionalization, such as in diazotization reactions or amide bond formation.
Oxidation of the Thioether Linkage:
As mentioned in the stability section, the methylthio group can be selectively oxidized to either a sulfoxide or a sulfone. researchgate.net The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For instance, hydrogen peroxide can be used for the conversion to the sulfoxide, while stronger oxidizing agents like potassium permanganate (B83412) or meta-chloroperoxybenzoic acid (m-CPBA) are typically required for the formation of the sulfone. These oxidized derivatives can exhibit altered electronic properties and solubility.
Reactions of the Amino Group (after reduction):
The amino group of 2-(methylthio)-5-aminobenzo[d]thiazole can undergo a range of reactions characteristic of aromatic amines. For example, it can participate in the Mannich reaction, where it reacts with formaldehyde (B43269) and a suitable secondary amine to introduce an aminomethyl group onto the aromatic ring or the amino nitrogen. chempap.org
The following table outlines key functional group interconversions possible for this compound.
Table 3: Functional Group Interconversions of this compound
| Starting Functional Group | Reagents | Resulting Functional Group | Product Name |
|---|---|---|---|
| 5-Nitro | Sn/HCl or H₂/Pd-C | 5-Amino | 2-(Methylthio)benzo[d]thiazol-5-amine |
| 2-Methylthio | H₂O₂ | 2-Methylsulfinyl | 2-(Methylsulfinyl)-5-nitrobenzo[d]thiazole |
| 2-Methylthio | KMnO₄ or m-CPBA | 2-Methylsulfonyl | 2-(Methylsulfonyl)-5-nitrobenzo[d]thiazole |
Spectroscopic and Analytical Characterization Techniques in Research on 2 Methylthio 5 Nitrobenzo D Thiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 2-(Methylthio)-5-nitrobenzo[d]thiazole. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum, the protons of the benzothiazole (B30560) ring system and the methylthio group exhibit characteristic chemical shifts. The aromatic protons typically appear in the downfield region, influenced by the electron-withdrawing nitro group and the heterocyclic ring structure. The protons on the benzene (B151609) ring will show a splitting pattern that can help determine their relative positions. Specifically, the proton at position 4 is expected to be a doublet, the proton at position 6 a doublet of doublets, and the proton at position 7 a doublet. The methyl protons of the methylthio group (-SCH₃) will appear as a sharp singlet in the upfield region, typically around 2.5-3.0 ppm.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the benzothiazole ring will resonate at different chemical shifts depending on their electronic environment. The carbon atom attached to the nitro group and the carbon of the thiazole (B1198619) ring will be significantly deshielded.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-4 | ~8.5-8.8 | d |
| H-6 | ~8.2-8.4 | dd |
| H-7 | ~7.8-8.0 | d |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~165-170 |
| C-4 | ~120-125 |
| C-5 | ~145-150 |
| C-6 | ~118-122 |
| C-7 | ~125-130 |
| C-8 (C-S-C) | ~150-155 |
| C-9 (C=N) | ~135-140 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its molecular formula (C₈H₆N₂O₂S₂).
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon electron ionization, the molecular ion peak [M]⁺ would be observed. Subsequent fragmentation is influenced by the presence of the nitro group and the thiazole ring. Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (46 Da) and NO (30 Da). The benzothiazole core can also undergo characteristic fragmentation, including the cleavage of the thiazole ring.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Fragment Ion |
|---|---|
| 226 | [M]⁺ |
| 180 | [M - NO₂]⁺ |
| 196 | [M - NO]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by analyzing their characteristic vibrational frequencies.
The IR spectrum will show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically appearing in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. esisresearch.org The C=N stretching vibration of the thiazole ring is expected around 1600-1650 cm⁻¹. The C-S stretching vibrations will appear in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-H stretching of the methyl group will be just below 3000 cm⁻¹.
Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric stretching of the nitro group often gives a strong Raman signal. The aromatic ring vibrations are also typically strong in the Raman spectrum.
Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| NO₂ | Asymmetric Stretch | 1500 - 1560 |
| NO₂ | Symmetric Stretch | 1300 - 1370 |
| C=N (Thiazole) | Stretch | 1600 - 1650 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-S | Stretch | 600 - 800 |
| Aromatic C-H | Stretch | 3000 - 3100 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The conjugated system of the benzothiazole ring, along with the chromophoric nitro group and the auxochromic methylthio group, will influence the position and intensity of these absorption maxima (λmax). The nitro group, in particular, is known to cause a bathochromic (red) shift in the absorption spectrum of aromatic compounds. The solvent used can also affect the position of the absorption bands.
X-Ray Diffraction (XRD) for Crystal Structure Determination
For crystalline samples of this compound, single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystal lattice. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as π-π stacking or hydrogen bonding, which are crucial for understanding the solid-state properties of the compound. While specific crystallographic data for the title compound is not available, studies on related benzothiazole derivatives show that they often crystallize in monoclinic or orthorhombic systems.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.
High-Performance Liquid Chromatography (HPLC) is a widely used method. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water is typically employed for the separation of benzothiazole derivatives. ucdavis.edunih.govnih.gov Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance.
Gas Chromatography (GC) can also be used, particularly for assessing the presence of volatile impurities. nih.gov A capillary column with a non-polar or medium-polarity stationary phase is suitable. The compound's volatility and thermal stability are important considerations for GC analysis. Mass spectrometry is often coupled with GC (GC-MS) for definitive peak identification.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to confirm the empirical and molecular formula of a newly synthesized compound. For this compound (C₈H₆N₂O₂S₂), the theoretical elemental composition can be calculated. Experimental values are typically obtained through combustion analysis, where the sample is burned in a controlled environment, and the resulting combustion gases (CO₂, H₂O, N₂, SO₂) are quantified. The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur should be in close agreement (typically within ±0.4%) with the theoretical values to confirm the purity and identity of the compound. researchgate.netthermofisher.comcolorado.eduthermofisher.com
**Table 5: Theoretical Elemental Composition of this compound (C₈H₆N₂O₂S₂) **
| Element | Percentage (%) |
|---|---|
| Carbon (C) | 42.47 |
| Hydrogen (H) | 2.67 |
| Nitrogen (N) | 12.38 |
| Oxygen (O) | 14.14 |
Advanced Derivatization Strategies and Analogue Synthesis
Synthesis of Substituted Benzothiazole (B30560) Derivatives
The synthesis of substituted benzothiazole derivatives often involves the cyclocondensation of 2-aminothiophenols with various reagents. ekb.eg This foundational reaction can be adapted to produce a wide array of analogues of 2-(Methylthio)-5-nitrobenzo[d]thiazole by utilizing appropriately substituted starting materials.
One of the most common methods for creating the benzothiazole ring is the reaction of 2-aminothiophenol (B119425) with aldehydes, ketones, esters, or acyl halides. mdpi.com For instance, the condensation of a substituted 2-aminothiophenol with an appropriate aldehyde can yield a 2-substituted benzothiazole. A plausible mechanism involves the initial nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, forming an intermediate that subsequently undergoes cyclization and oxidation to yield the final benzothiazole derivative. ekb.eg
Various catalysts and reaction conditions have been employed to optimize the synthesis of these derivatives, including the use of green catalysts like ZnO-beta zeolite or low transition temperature mixtures (LTTM) to improve yields and environmental compatibility. ekb.eg
A specific and relevant synthesis involves the nucleophilic substitution of a leaving group on a thiazole (B1198619) ring with a thiol. For example, 2-thioether-benzothiazoles have been synthesized by reacting the corresponding thiol of a benzothiazole with 2-bromo-5-nitrothiazole (B146120) in the presence of a base like sodium methoxide (B1231860) (NaOMe) in methanol (B129727). nih.gov This approach highlights a direct method for creating the thioether linkage at the C2 position of the benzothiazole ring.
Table 1: Selected Methods for Synthesis of 2-Substituted Benzothiazole Derivatives
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| 2-Aminothiophenol, Aromatic Aldehydes | ZnO-beta zeolite | 2-Arylbenzothiazoles | ekb.eg |
| 2-Aminothiophenol, 4-Acetylbenzaldehyde | ZnO Nanoparticles, Room Temperature | 1-(4-(benzo[d]thiazol-2-yl)phenyl)ethanone | ekb.eg |
| Benzothiazol-2-thiol, 2-Bromo-5-nitrothiazole | NaOMe, Methanol, Room Temperature | 2-(5-Nitrothiazol-2-ylthio)benzo[d]thiazole | nih.gov |
Introduction of Diverse Chemical Moieties at the Thiazole Positions
The thiazole ring of this compound, particularly the C2 position, is a prime site for introducing chemical diversity. The methylthio (-SCH3) group itself can be a target for modification or can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities.
Furthermore, direct arylation of thiazoles can be achieved using palladium-catalyzed reactions with aryl bromides, offering a method to introduce aryl groups at various positions on the thiazole ring, assuming a suitable precursor is available. wjrr.org For the 2-(methylthio) core, displacement of the methylthio group or a derivative thereof with various nucleophiles (e.g., amines, alcohols, other thiols) provides a straightforward route to a library of C2-substituted analogues. This approach is fundamental in creating diverse libraries of compounds for structure-activity relationship (SAR) studies. nih.govnih.gov
Development of Fused Thiazole Heterocycles
Fusing additional heterocyclic rings to the benzothiazole framework is a powerful strategy for creating rigid, planar molecules with unique electronic properties, often desirable for applications in materials science and medicinal chemistry. rsc.org The development of fused thiazole heterocycles from a this compound precursor can be achieved through multi-step synthetic sequences.
One approach involves the reaction of a functionalized benzothiazole with a suitable reaction partner to construct a new ring. For example, α-bromoketone derivatives of thiazoles can react with heterocyclic amines, such as 2-aminobenzothiazole, to yield fused systems like benzo[d]imidazo[2,1-b]thiazoles. nih.gov To apply this to the target compound, the 2-(methylthio) group could be replaced with a moiety containing a reactive site suitable for a subsequent cyclization reaction.
Another strategy involves building a new ring onto the existing benzothiazole core. For instance, the synthesis of a 2H-thiazolo[4,5-d] mdpi.comnih.govnih.govtriazole system has been reported, demonstrating the feasibility of creating novel [5-5]-fused heteroaromatic systems. rsc.org Such strategies often require careful planning of the synthetic route to introduce the necessary functional groups onto the starting benzothiazole that will participate in the ring-forming reaction.
Formation of Hybrid Compounds incorporating this compound Core
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used technique in drug discovery. nih.gov The this compound core can be incorporated into hybrid compounds to leverage its inherent properties while potentially gaining synergistic or novel activities from the partner molecule.
The synthesis of such hybrids often involves linking the benzothiazole core to another active moiety via a stable covalent linker. The 5-nitro group is a key functional handle for this purpose. It can be chemically reduced to an amino group (-NH2), which can then be acylated or used in other coupling reactions to attach a second molecule. Similarly, modifications can be made to the 2-methylthio group to provide a point of attachment.
For example, novel hybrid compounds containing a 5-nitrothiazole (B1205993) moiety have been synthesized and shown to possess potential antiparasitic activities. ju.edu.jo This demonstrates the utility of the 5-nitrothiazole scaffold in creating hybrid molecules with significant biological activity.
Strategies for Modulating Electronic and Steric Properties through Derivatization
The introduction of electron-donating groups (EDGs) like methyl (-CH3) or methoxy (B1213986) (-OCH3) or electron-withdrawing groups (EWGs) like nitro (-NO2) or chloro (-Cl) onto the benzothiazole ring system significantly impacts the molecule's frontier molecular orbitals (HOMO and LUMO). nih.gov For example, adding an electron-withdrawing group like a second nitro group is expected to lower both HOMO and LUMO energy levels, which can be advantageous for charge transport properties. nih.gov
A theoretical study of benzothiazole and its derivatives showed that substitution at the C2 position significantly affects the molecule's reactivity. scirp.org For instance, a 2-SCH3 substituent was found to result in a lower HOMO-LUMO energy gap compared to a 2-OH or 2-NH2 substituent, indicating higher reactivity. scirp.org Therefore, modifying the 2-(methylthio) group—for instance, by changing the alkyl chain length or introducing other functionalities—can modulate both steric bulk and electronic character.
Table 2: Predicted Effects of Substituents on Benzothiazole Properties
| Substituent Type | Position | Predicted Effect on Electronic Properties | Reference |
|---|---|---|---|
| Electron-Withdrawing Group (e.g., -NO2) | Benzene (B151609) ring | Lowers HOMO and LUMO energy levels, reduces energy gap | nih.gov |
| Electron-Donating Group (e.g., -CH3) | Benzene ring | Raises HOMO and LUMO energy levels | nih.gov |
| -SCH3 | C2 of Thiazole | Lowers HOMO-LUMO gap, increases reactivity compared to -OH | scirp.org |
These strategies, from fundamental synthesis of derivatives to the creation of complex fused and hybrid systems, provide a versatile toolbox for the chemical exploration of this compound and the development of new analogues with finely tuned properties.
Structure Activity Relationship Sar Studies and Molecular Design
Impact of Substituent Position on Chemical Reactivity
The arrangement of substituents on the benzothiazole (B30560) scaffold is a critical determinant of the molecule's chemical reactivity and, consequently, its biological activity. Studies on related 2-thioether-benzothiazole series have demonstrated that the nature and location of functional groups on the benzene (B151609) ring significantly influence the compound's inhibitory potential.
For instance, in a series of compounds designed as c-Jun N-terminal kinase (JNK) inhibitors, substitutions at the 5- or 6-position of the benzothiazole ring were explored. While the presence of a methoxy (B1213986) group was tolerated, the introduction of a larger chloro or ethoxy group at either the 5- or 6-position resulted in inactive compounds. nih.gov This loss of activity is attributed to steric hindrance, suggesting that the binding pocket of the target enzyme has specific spatial constraints. nih.gov This highlights the strategic importance of the 5-position for the nitro group in 2-(Methylthio)-5-nitrobenzo[d]thiazole, implying that this specific location is optimal for its electronic effects without causing detrimental steric clashes.
Similarly, in the development of nitazoxanide analogs, which feature a 5-nitrothiazole (B1205993) ring, the introduction of a 4-chloro substituent was investigated. This substitution led to a slight reduction in activity, which was theorized to be due to steric interaction with the adjacent 5-nitro group. This interaction could force the nitro group slightly out-of-plane with the thiazole (B1198619) ring, thereby reducing the resonance stability of the active form of the molecule. nih.gov These findings underscore that the precise positioning of substituents is key to maintaining the optimal electronic and steric profile required for molecular interactions.
Role of the Nitro Group in Modulating Molecular Interactions
The nitro group (–NO₂) is a pivotal functional group in medicinal chemistry, known for its strong electron-withdrawing properties, which significantly influence a molecule's pharmacokinetics and pharmacodynamics. svedbergopen.com In this compound, the nitro group at the 5-position is essential for its bioactivity, a principle that holds true for many related nitro-containing heterocyclic compounds. nih.govbrieflands.com
The primary roles of the nitro group include:
Enhancing Receptor Binding: Its ability to participate in hydrogen bonding and other electrostatic interactions can improve binding affinity to biological targets. svedbergopen.com
Modulating Electronic Properties: As a powerful electron-withdrawing group, it can polarize the benzothiazole ring system. This polarization is crucial for the molecule's mechanism of action, which can involve forming specific interactions with target enzymes or DNA. nih.gov
Bioreductive Activation: In many nitroaromatic compounds, the nitro group acts as a pro-drug element. Under the hypoxic conditions often found in anaerobic bacteria or solid tumors, the nitro group can be enzymatically reduced to form highly reactive intermediates like nitroso and hydroxylamine species. nih.gov These reactive species can then form covalent bonds with biological macromolecules, leading to cellular disruption. nih.gov
Research on nitazoxanide and its analogs has consistently shown that the 5-nitro group is indispensable for activity against pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism. nih.gov Removal or modification of this group typically leads to a significant reduction or complete loss of activity against PFOR-dependent organisms. nih.gov This emphasizes that the nitro group is not merely a passive substituent but an active participant in the compound's mechanism of action.
Influence of the Methylthio Group on Molecular Recognition and Target Binding
The 2-methylthio group (–SCH₃) plays a significant role in molecular recognition and the stabilization of the ligand-target complex. Its contributions are multifaceted, involving hydrophobic, sulfur-specific, and other non-covalent interactions.
Molecular modeling and interaction studies on related 2-(methylthio)-benzothiazole derivatives have provided detailed insights into how this group facilitates binding within protein cavities. mdpi.com Key interactions involving the methylthio moiety and the adjacent thiazole ring include:
Pi-Alkyl Interactions: The methyl group can form favorable pi-alkyl interactions with aromatic amino acid residues (such as tryptophan) in the target's binding site. These interactions contribute significantly to the stability of the docked complex. mdpi.com
Pi-Sulfur Interactions: The sulfur atom of the thiazole ring can engage in pi-sulfur interactions with aromatic residues. These interactions can modulate the conformation and interaction energies within the binding pocket. mdpi.com
Hydrophobic Contacts: The entire 2-(methylthio)-benzothiazole moiety can engage in van der Waals and hydrophobic interactions, particularly with non-aromatic residues like alanine and isoleucine, further anchoring the molecule in the binding site. mdpi.com
Hydrogen Bonding: The nitrogen atom of the benzothiazole ring and the sulfur atom of the methylthio group can act as hydrogen bond acceptors, forming conventional hydrogen bonds with donor residues like asparagine, which enhances the stability of the complex. mdpi.com
Studies on 2-alkylthio-1,3,4-thiadiazole derivatives further confirm the importance of the thioether side chain. Variations in the structure of the alkylthio group at the C-2 position were found to alter the compound's inhibitory activity, indicating that this part of the molecule is directly involved in interactions with the biological target. brieflands.comresearchgate.net
Design Principles for Modifying Physicochemical Properties relevant to Biological Function
The rational design of analogs of this compound focuses on optimizing its physicochemical properties to improve biological function. The goal is to enhance characteristics like solubility, membrane permeability, metabolic stability, and target affinity without introducing toxicity.
Key design principles include:
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can fine-tune the molecule's activity. For example, exploring different alkylthio side chains at the 2-position can modulate lipophilicity and target engagement. brieflands.com
Scaffold Hopping: Replacing the benzothiazole core with other heterocyclic systems like benzimidazole or benzoxazole can lead to novel compounds with different selectivity and property profiles. In one study, benzothiazoles demonstrated superior potency compared to their benzimidazole and benzoxazole counterparts, indicating the importance of the sulfur-containing scaffold. nih.gov
Modulation of Electronic Effects: The introduction of additional electron-donating or electron-withdrawing groups on the benzene ring can alter the electronic landscape of the entire molecule. This can influence the reactivity of the nitro group and the binding affinity of the compound. However, as noted, steric constraints must be carefully considered. nih.gov
Improving Pharmacokinetic Properties: Modifications are often guided by computational predictions of absorption, distribution, metabolism, and excretion (ADME) properties. The aim is to design molecules that adhere to guidelines such as Lipinski's Rule of Five, which predicts oral bioavailability. Studies on new benzothiazole derivatives often include computational analysis of their drug-likeness and bioavailability scores to guide synthesis. mdpi.com
Correlation of Structural Variations with Specific Biological Activities (excluding clinical efficacy)
SAR studies have successfully correlated specific structural modifications of benzothiazole-based compounds with their biological activities, such as enzyme inhibition and antimicrobial effects.
In the pursuit of JNK inhibitors, a series of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles were synthesized and evaluated. The SAR data revealed several key trends:
Core Scaffold: The benzothiazole ring system was found to be the most potent among the tested heterocycles (benzothiazole > benzoxazole ≈ benzimidazole). nih.gov
Benzene Ring Substitution: As detailed in the table below, substitutions on the benzothiazole ring had a profound impact on JNK1 inhibition. Small, neutral groups were tolerated, while larger groups abolished activity. nih.gov
| Compound ID | R Group on Benzothiazole Ring | JNK1 Inhibition IC₅₀ (µM) | Reference |
|---|---|---|---|
| BI-87G3 | H (unsubstituted) | 0.057 | nih.gov |
| BI-87D11 | 6-Methoxy | 0.062 | nih.gov |
| BI-87F2 | 5-Chloro | > 10 | nih.gov |
| BI-87F8 | 6-Chloro | > 10 | nih.gov |
| BI-87G2 | 6-Ethoxy | > 10 | nih.gov |
In another example focusing on antibacterial agents, analogs of nitazoxanide were developed by modifying the "head group" (the nitro-containing heterocycle). Replacing the 2-amino-5-nitrothiazole head with a dinitrothiophene group resulted in compounds with improved or equivalent activity against H. pylori and C. jejuni, demonstrating that the core heterocyclic structure can be successfully modified to enhance potency. nih.gov
| Compound Series | Head Group | General Activity vs. H. pylori (MIC) | General Activity vs. PFOR Enzyme (% Inhibition) | Reference |
|---|---|---|---|---|
| 3a-e | 2-amino-5-nitrothiazole | Active | Active | nih.gov |
| 6a-d | 2-amino-4-chloro-5-nitrothiazole | Slightly reduced activity | Slightly reduced activity | nih.gov |
| 9a-e | Dinitrothiophene | Improved activity | Noteworthy inhibition | nih.gov |
These studies collectively illustrate that the biological activity of this compound is a finely tuned consequence of its structure. The specific placement of the nitro and methylthio groups, combined with the inherent properties of the benzothiazole scaffold, dictates its interactions with biological targets.
Mechanistic Investigations of Biological Interactions Excluding Clinical Human Trials
Antiprotozoal Activities and Related MechanismsResearch on the antiprotozoal activity and associated mechanisms for 2-(Methylthio)-5-nitrobenzo[d]thiazole is not available.
Due to the absence of specific research data for this compound in the public domain, the generation of a thorough and scientifically accurate article as per the requested outline is not feasible at this time. Further experimental research would be required to elucidate the biological and mechanistic properties of this particular compound.
Future Research Directions and Emerging Paradigms for 2 Methylthio 5 Nitrobenzo D Thiazole
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The future synthesis of 2-(Methylthio)-5-nitrobenzo[d]thiazole and its analogs will likely focus on the development of novel, efficient, and environmentally benign methodologies. Current synthetic strategies for benzothiazoles often involve multi-step procedures that may utilize harsh reagents and generate significant waste. researchgate.net Future research should aim to overcome these limitations by exploring innovative catalytic systems and sustainable reaction media.
Key areas for exploration include:
Green Catalysis: The use of reusable and non-toxic catalysts, such as silica-coated magnetite nanoparticles, has shown promise in the synthesis of thiazole (B1198619) derivatives. bepls.com Future work could focus on developing specific catalysts for the one-pot synthesis of this compound from readily available starting materials.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of 2-substituted benzothiazoles, often leading to higher yields and shorter reaction times. mdpi.com The application of this technology to the synthesis of this compound could offer a more sustainable and efficient alternative to conventional heating methods.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound could enable a more streamlined and automated production process.
| Synthetic Approach | Potential Advantages |
| Green Catalysis | Reusability, reduced waste, milder reaction conditions |
| Microwave-Assisted Synthesis | Faster reaction times, increased yields, energy efficiency |
| Flow Chemistry | Improved safety, scalability, and process control |
Development of Advanced Spectroscopic Probes based on the Compound
The inherent fluorescence properties of the benzothiazole (B30560) core make it an attractive scaffold for the development of spectroscopic probes. Future research could focus on harnessing the unique electronic properties of this compound to create novel probes for biological imaging and sensing. The presence of the nitro group, a known electron-withdrawing group, and the methylthio group can be strategically exploited to modulate the photophysical properties of the molecule.
Promising research directions include:
Turn-on Fluorescent Probes: By incorporating specific recognition moieties, derivatives of this compound could be designed as "turn-on" fluorescent probes that exhibit enhanced fluorescence upon binding to a specific analyte, such as biothiols. researchgate.netnih.gov
Environment-Sensitive Dyes: The development of probes whose fluorescence emission is sensitive to the polarity of their microenvironment could be explored. Such probes would be valuable tools for studying protein-protein interactions and membrane dynamics. nih.gov
Probes for Specific Ions or Molecules: Functionalization of the benzothiazole core could lead to the development of selective chemosensors for biologically important species like metal ions or reactive oxygen species.
Design of Highly Selective Molecular Tools for Specific Biological Targets
The diverse biological activities reported for benzothiazole derivatives suggest that this compound could be a valuable starting point for the design of highly selective molecular tools for probing and modulating the function of specific biological targets. A closely related compound, 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole, has been identified as a novel inhibitor of c-Jun N-terminal kinases (JNKs), which are implicated in various diseases. nih.govnih.gov
Future research in this area should focus on:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the 2-(methylthio) and 5-nitro substituents, as well as the benzothiazole ring system, will be crucial to delineate the structural requirements for potent and selective inhibition of specific enzymes or receptors.
Target Identification: For derivatives of this compound that exhibit interesting biological activity, identifying their specific molecular targets will be a key step in understanding their mechanism of action and potential therapeutic applications. nih.govmdpi.com
Development of Covalent Probes: The reactivity of the benzothiazole scaffold could be exploited to design covalent inhibitors that form a permanent bond with their target protein, offering advantages in terms of potency and duration of action.
Integration with Combinatorial Chemistry and High-Throughput Screening
To explore the vast chemical space around the this compound scaffold, the integration of combinatorial chemistry and high-throughput screening (HTS) will be essential. These technologies enable the rapid synthesis and evaluation of large libraries of compounds, accelerating the discovery of new lead molecules with desired biological activities.
Future strategies should involve:
Solid-Phase Synthesis: The development of a solid-phase synthetic route for this compound derivatives would facilitate the generation of large compound libraries. A facile approach for the high-throughput synthesis of related imidazo[2,1-b]thiazole derivatives has been reported and could serve as a blueprint. ijprajournal.comnih.gov
Diversity-Oriented Synthesis: This approach aims to generate structurally diverse molecules from a common starting material, increasing the chances of identifying compounds with novel biological activities.
High-Throughput Screening (HTS): Screening large libraries of this compound analogs against a panel of biological targets will be crucial for identifying promising hit compounds for further optimization.
Advanced Computational Modeling for Mechanism Prediction and Drug Design
In silico methods are becoming increasingly indispensable in modern drug discovery. Advanced computational modeling can provide valuable insights into the potential biological activities of this compound and guide the design of new and improved analogs.
Key computational approaches to be employed include:
Molecular Docking: This technique can be used to predict the binding mode of this compound derivatives to the active site of a target protein, helping to rationalize their biological activity and guide the design of more potent inhibitors. biointerfaceresearch.comajchem-a.comnii.ac.jp
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between a ligand and its target, offering a more detailed understanding of the binding process and the stability of the complex. nii.ac.jp
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity, enabling the prediction of the activity of new, unsynthesized molecules.
| Computational Method | Application in Drug Design |
| Molecular Docking | Prediction of binding modes and affinities |
| Molecular Dynamics Simulations | Analysis of ligand-protein interactions and complex stability |
| QSAR | Prediction of biological activity based on chemical structure |
By systematically pursuing these future research directions, the full potential of this compound as a versatile scaffold for the development of novel chemical tools and therapeutic agents can be realized.
Q & A
Q. How to address discrepancies in biological activity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
